molecular formula C19H23N3OS B2697602 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone CAS No. 1170145-04-6

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone

Cat. No.: B2697602
CAS No.: 1170145-04-6
M. Wt: 341.47
InChI Key: SQHDLNREQOWJJQ-UHFFFAOYSA-N
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Description

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a thiazole ring, a piperazine ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclopropylation: The thiazole ring is then functionalized with a cyclopropyl group using cyclopropyl bromide in the presence of a base.

    Piperazine Introduction: The cyclopropylthiazole is reacted with piperazine to form the piperazinyl derivative.

    Phenylethanone Addition: Finally, the piperazinyl derivative is coupled with phenylethanone under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the phenylethanone moiety.

    Reduction: Reduced forms of the thiazole or phenylethanone rings.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe to study the interactions of thiazole-containing compounds with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites of enzymes, while the piperazine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. The phenylethanone moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Lacks the cyclopropyl group, which may affect its binding affinity and specificity.

    1-(4-(Cyclopropylthiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but without the methyl group on the thiazole ring.

Uniqueness

1-(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone is unique due to the presence of the cyclopropyl group, which can enhance its stability and binding interactions. The combination of the thiazole, piperazine, and phenylethanone moieties also provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c23-19(12-15-4-2-1-3-5-15)22-10-8-21(9-11-22)13-18-20-17(14-24-18)16-6-7-16/h1-5,14,16H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHDLNREQOWJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)CN3CCN(CC3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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